4,5,7-Trimethoxy-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is a chemical compound with the molecular formula C14H14O5 It is a derivative of naphthalene, characterized by the presence of three methoxy groups at positions 4, 5, and 7, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid typically involves the methylation of hydroxyl groups on a naphthalene precursor, followed by carboxylation. One common method includes the use of methoxy reagents under controlled conditions to introduce the methoxy groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and carboxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4,5,7-Trimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the study of biochemical pathways and drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5,6,7-Trimethoxy-3,4-dihydro-naphthalene-2-carboxylic acid: This compound shares a similar structure but differs in the position of methoxy groups and the presence of a dihydro moiety.
6-Methoxy-2-naphthoic acid: Another related compound with a single methoxy group at position 6.
Uniqueness: 4,5,7-Trimethoxy-2-naphthalenecarboxylic acid is unique due to the specific arrangement of methoxy groups and the carboxylic acid functionality, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C14H14O5 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4,5,7-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-17-10-5-8-4-9(14(15)16)6-11(18-2)13(8)12(7-10)19-3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
VTMFLNIXPOVRCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.